molecular formula C8H20Cl2N2 B1383032 N,N,3-trimethylpiperidin-4-amine dihydrochloride CAS No. 1803581-52-3

N,N,3-trimethylpiperidin-4-amine dihydrochloride

Cat. No. B1383032
CAS RN: 1803581-52-3
M. Wt: 215.16 g/mol
InChI Key: OZUMEUOSVFUBRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N,N,3-trimethylpiperidin-4-amine dihydrochloride” can be represented by the InChI code: 1S/C8H18N2.2ClH/c1-7-6-9-5-4-8(7)10(2)3;;/h7-9H,4-6H2,1-3H3;2*1H . This indicates that the compound consists of a piperidine ring with three methyl groups and an amine group attached to it, along with two chloride ions.


Physical And Chemical Properties Analysis

“N,N,3-trimethylpiperidin-4-amine dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 215.16 g/mol.

Scientific Research Applications

Synthesis and Polymerization

The reaction of trimethylsilyl-substituted 2-aminopyridines with mixed chloro(dialkylamido)metal complexes has been explored, leading to the formation of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes are significant in oligo- and polymerization studies with propene and 1-butene, demonstrating variable activities as precatalysts depending on the metal and cocatalyst used (Fuhrmann et al., 1996).

Synthesis of Heterocyclic Systems

N-Substituted 3-amino-4-halopyridines, which can be synthesized through a high yielding deprotection/alkylation protocol involving trifluoroacetic acid and trimethylsilyl trifluoromethanesulfonate, are valuable intermediates for accessing imidazopyridines and similar heterocyclic systems. This method provides a range of N-substituted 3-amino-4-halopyridines in high purity without extensive purification steps (Wilhelmsen et al., 2018).

Ring-Opening Polymerization

N-Trimethylsilyl amines have been employed in controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with expected molecular weights, narrow distributions, and controlled functional groups. This polymerization involves a unique trimethylsilyl carbamate propagating group (Lu & Cheng, 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N,3-trimethylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7-6-9-5-4-8(7)10(2)3;;/h7-9H,4-6H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUMEUOSVFUBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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